N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide
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Overview
Description
N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide is an organic compound characterized by the presence of an acetyl group and a seven-membered ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include a controlled temperature and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(6-oxo-1-cyclohexen-1-yl)acetamide
- N-Acetyl-N-(7-methoxynaphthalen-1-yl)acetamide
Uniqueness
N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62372-81-0 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-acetyl-N-(7-oxocyclohepten-1-yl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12(9(2)14)10-6-4-3-5-7-11(10)15/h6H,3-5,7H2,1-2H3 |
InChI Key |
FBBYPLOGSAPRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CCCCCC1=O)C(=O)C |
Origin of Product |
United States |
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